

Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)cyclopropanamine HCl

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B565959

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a cyclopropylamine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a fluorinated phenyl ring attached to a cyclopropylamine core, is associated with potent biological activity, primarily as an inhibitor of monoamine oxidases (MAO). Understanding the physicochemical properties of this compound is paramount for its development as a therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-(4-Fluorophenyl)cyclopropanamine HCl, details relevant experimental protocols for their determination, and elucidates its primary mechanism of action through a signaling pathway diagram.

Physicochemical Data

The following tables summarize the available quantitative data for 2-(4-Fluorophenyl)cyclopropanamine HCl. It is important to note that while some fundamental properties are well-established, specific experimental data for several parameters are not readily available in the public domain. In such cases, computed values are provided and are clearly indicated.

Table 1: General and Chemical Properties

Property	Value	Source
Chemical Name	2-(4-Fluorophenyl)cyclopropanamine hydrochloride	IUPAC
Molecular Formula	C ₉ H ₁₁ ClFN	PubChem[1][2]
Molecular Weight	187.64 g/mol	PubChem[1][2]
CAS Number	879324-66-0	PubChem[1]
Appearance	White to yellow solid (predicted)	American Elements[3]

Table 2: Physical and Chemical Properties

Property	Value	Source/Method
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility	Data not available	-
pKa	Data not available (predicted range for primary amines: 9-11)	General chemical knowledge
logP (Octanol-Water Partition Coefficient)	Data not available (computed for similar compounds)	-

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amine hydrochloride salts are provided below. These are generalized protocols that can be adapted for 2-(4-Fluorophenyl)cyclopropanamine HCl.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

- Sample Preparation: A small amount of the dry, powdered 2-(4-Fluorophenyl)cyclopropanamine HCl is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to approach the approximate melting point.
 - The heating rate is then reduced to 1-2 °C per minute as the melting point is neared.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.
 - The melting point is reported as a range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Methodology:

- Sample Preparation: An excess amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

- **Equilibration:** The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- **Calculation:** The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amine.

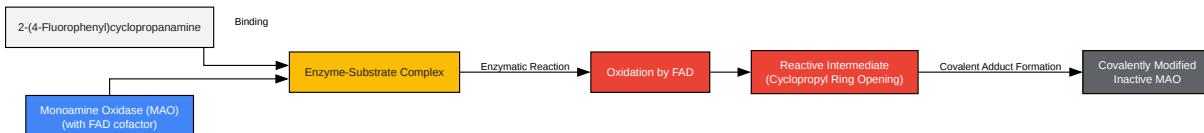
Methodology:

- **Sample Preparation:** A known quantity of 2-(4-Fluorophenyl)cyclopropanamine HCl is dissolved in a known volume of deionized water.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Methodology:


- Phase Preparation: n-Octanol and water are mutually saturated by mixing and allowing them to separate.
- Partitioning: A known amount of 2-(4-Fluorophenyl)cyclopropanamine HCl is dissolved in one of the phases (typically water), and then a known volume of the other phase is added.
- Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to separate completely.
- Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).
- Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Activity and Signaling Pathway

Structurally related cyclopropylamines are known to be potent, mechanism-based inhibitors of monoamine oxidases (MAO-A and MAO-B).^[4] These enzymes are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. The inhibition of MAO enzymes leads to an increase in the levels of these neurotransmitters in the brain, which is a key mechanism in the treatment of depression and neurodegenerative disorders.^[4]

The inhibitory action of cyclopropylamines on MAO is an irreversible process. The enzyme oxidizes the amine, which leads to the opening of the cyclopropyl ring.^[4] This generates a reactive intermediate that forms a covalent bond with the flavin cofactor (FAD) of the enzyme, thereby inactivating it.^[4]

Mechanism of MAO Inhibition by 2-(4-Fluorophenyl)cyclopropanamine

[Click to download full resolution via product page](#)

Caption: Mechanism-based inhibition of Monoamine Oxidase by 2-(4-Fluorophenyl)cyclopropanamine.

Conclusion

2-(4-Fluorophenyl)cyclopropanamine HCl is a compound with significant potential in drug discovery, primarily due to its likely role as a monoamine oxidase inhibitor. While its fundamental chemical identity is well-defined, a comprehensive experimental characterization of its physicochemical properties, such as melting point, solubility, pKa, and logP, is not yet fully available in the public literature. The experimental protocols detailed in this guide provide a framework for obtaining these crucial data points. A deeper understanding of these properties will be essential for advancing the research and development of this and related compounds for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)cyclopropanamine HCl]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b565959#physicochemical-properties-of-2-4-fluorophenyl-cyclopropanamine-hcl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com